Aqabamycin A

Description

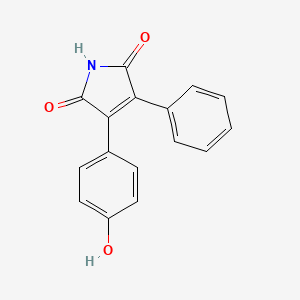

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-4-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-12-8-6-11(7-9-12)14-13(15(19)17-16(14)20)10-4-2-1-3-5-10/h1-9,18H,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBSTUIUMPTDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Producer Organism of Aqabamycin a

Discovery and Initial Isolation from Marine Environments

Aqabamycin A, along with a series of related compounds (Aqabamycins B-G), was first identified and isolated from a marine Vibrio species. nih.govgoettingen-research-online.denih.gov This discovery was the result of a screening effort targeting marine bacteria for the production of compounds with antibacterial and cytotoxic properties. nih.govresearchgate.net The producing bacterial strain was sourced from the surface of a soft coral, highlighting the ecological niche of the organism. nih.govgoettingen-research-online.de Bioactivity-guided fractionation of the bacterial culture extracts led to the isolation of these novel maleimide (B117702) derivatives. goettingen-research-online.de

Taxonomic Identification and Characterization of the Producing Vibrio Species

The bacterium responsible for producing this compound was identified as a species belonging to the genus Vibrio. nih.govgoettingen-research-online.de The specific strain was designated WMBA. goettingen-research-online.de Morphological and physiological characterization revealed the bacterium to be composed of Gram-negative, mobile, non-sporulating, facultatively anaerobic rods. goettingen-research-online.de

Table 1: Biochemical and Physiological Characteristics of Vibrio sp. WMBA

| Characteristic | Result |

|---|---|

| Morphology | |

| Form | Rods |

| Size | 2.3–2.6 μm x 1.0–1.7 μm |

| Motility | + |

| Gram Stain | - |

| Physiology | |

| Oxidase | + |

| Catalase | + |

| Arginine dihydrolase | - |

| Poly-β-hydroxybutyrate accumulation | - |

| Carbon Source Utilization | |

| D-Glucose | +/+ |

| D-Mannitol | +/+ |

| Maltose | +/+ |

| Sucrose | -/- |

Source: Adapted from Al-Zereini et al., 2010 goettingen-research-online.de

Phylogenetic analysis based on the 16S rRNA gene sequence was conducted to determine the taxonomic placement of the producer strain, WMBA. The analysis confirmed its close relationship to other members of the Vibrio genus, showing a 99% sequence similarity to known Vibrio species. researchgate.net This high degree of similarity places the strain firmly within this genus, which is known for its widespread presence in marine environments. goettingen-research-online.de

The producer organism, Vibrio sp. strain WMBA, was specifically isolated from the surface of the soft coral Sinularia polydactyla. nih.govgoettingen-research-online.deresearchgate.net This coral was collected from a depth of 15 meters in the Red Sea, off the coast of Aqaba, Jordan. goettingen-research-online.de Bacteria living on the surfaces of sedentary marine animals like soft corals are known to form biofilms and produce a variety of chemical compounds, which may play a role in protecting the host organism from pathogens and fouling. goettingen-research-online.deresearchgate.net

Fermentation and Cultivation Strategies for this compound Production

For the production of this compound, the Vibrio sp. strain WMBA was cultivated in liquid fermentation cultures. nih.gov The fermentation was carried out in shaker flasks and larger fermenters using media containing marine salts to mimic its natural habitat. goettingen-research-online.deresearchgate.net Two specific media, designated B1 and M1, were utilized for the cultivation. goettingen-research-online.de

The fermentation process was monitored over time, with samples taken at regular intervals (e.g., every 12 hours) to assess the production of bioactive compounds through agar (B569324) diffusion assays. goettingen-research-online.deresearchgate.net Optimal production of antifungal activity was observed between 36 and 48 hours of fermentation. goettingen-research-online.de The cultivation parameters were controlled, including agitation at 150 r.p.m. and aeration. researchgate.net Following fermentation, the bacterial cells were separated from the culture broth by centrifugation. The supernatant was then extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites, including this compound. goettingen-research-online.de

Table 2: Compounds Isolated from Vibrio sp. WMBA Fermentation

| Compound Name |

|---|

| This compound |

| Aqabamycin B |

| Aqabamycin C |

| Aqabamycin D |

| Aqabamycin E |

| Aqabamycin F |

| Aqabamycin G |

| 3-nitro-1H-indazole |

| Indazole-3-carbaldehyde |

| Phenyl-2-bis-indolylmethane |

| Turbomycin B |

| Vibrindole A |

| 1,4-dithiane |

| 3-(3-nitro-4-hydroxyphenyl)-2-propenoic acid |

| 3-nitro-4-hydroxybenzaldehyde |

| Phenylacetic acid |

| Benzoic acid |

| 3-hydroxybenzoic acid |

| 4-hydroxycinnamic acid |

Source: Data compiled from multiple sources

Structural Characterization and Elucidation of Aqabamycin a

Analytical Methodologies for Structural Assignment

The elucidation of Aqabamycin A's structure relied heavily on a suite of spectroscopic and spectrometric methods. proquest.comresearchgate.net

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 2', 6' | 7.09 | d | 8.8 |

| 3', 5' | 6.78 | d | 8.8 |

| 4'-OH | 9.77 | s | |

| NH | 8.41 | s |

Data recorded in DMSO-d₆

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) in ppm |

|---|---|

| 2, 5 | 171.1 |

| 3, 4 | 136.2 |

| 1' | 122.1 |

| 2', 6' | 130.4 |

| 3', 5' | 115.6 |

| 4' | 156.2 |

Data recorded in DMSO-d₆

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. proquest.comresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. researchgate.net This technique was essential in confirming the atoms that constitute the molecule.

While NMR and MS were the primary tools, other spectroscopic methods likely contributed to the characterization of the aqabamycin family, providing complementary information about their chemical nature.

Unique Structural Motifs of this compound

The structure of this compound is notable for its core chemical framework and its relationship to the other members of the aqabamycin series.

This compound is classified as a maleimide (B117702) derivative. mdpi.commdpi.comdntb.gov.ua The maleimide structure is a five-membered ring containing two carbonyl groups adjacent to a nitrogen atom. A distinguishing feature of the aqabamycin family, with the exception of this compound itself, is the presence of one or more nitro groups (NO₂) attached to the aromatic rings. mdpi.comgoettingen-research-online.deresearchgate.net This high degree of nitro-substitution is considered a rare occurrence in natural products. mdpi.com

The aqabamycins (A-G) are a series of structurally related compounds. mdpi.comresearchgate.netgoettingen-research-online.demdpi.com While this compound possesses a para-substituted phenol (B47542) group, other members of the series, such as Aqabamycin B, feature additional substitutions on the aromatic rings, including nitro and hydroxyl groups. goettingen-research-online.de For instance, the difference in the molecular formula between this compound and B is accounted for by these additional functional groups. goettingen-research-online.de Aqabamycin C introduces a different substitution pattern, with a 3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione structure. goettingen-research-online.de Aqabamycin D is a symmetrical molecule, and the structures of Aqabamycins E, E', and F are further distinguished by the presence of a maleimide monoxime moiety. mdpi.com Aqabamycin G is the only member of the series that is an indole (B1671886) derivative. researchgate.netmdpi.com This variation in substitution across the series provides a basis for comparative studies of their properties.

Biosynthesis and Ecological Roles of Aqabamycin a

Proposed Biosynthetic Pathways of Aqabamycin A (e.g., Polyketide Synthase-Nonribosomal Peptide Synthetase Hybrids)

The complete biosynthetic pathway of this compound has not yet been experimentally elucidated. However, based on its chemical structure—an indolylmaleimide—a hypothetical pathway can be proposed, likely involving a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.

The core structure of this compound consists of an indole (B1671886) ring linked to a maleimide (B117702) ring. The indole moiety is derived from the amino acid L-tryptophan. In bacterial secondary metabolism, the incorporation of amino acids is a hallmark of NRPS machinery. Therefore, it is proposed that an NRPS module activates L-tryptophan and incorporates it into the growing molecule.

The maleimide ring is a five-membered lactam ring. Its biosynthesis is less common than that of many other heterocyclic structures and could proceed through several potential routes. One plausible route involves the condensation of an amino acid with a dicarboxylic acid derivative, a process that could be catalyzed by a PKS or a related enzyme system. The formation of the maleimide core of other natural products has been postulated to arise from the cyclization of intermediates derived from primary metabolism, such as succinyl-CoA and an amino acid like glycine (B1666218) or aspartate.

A key feature of many aqabamycins is the presence of a nitro group, although this compound itself lacks this functional group. The biosynthesis of nitro groups in other natural products is often catalyzed by specific enzymes like nitroreductases or cytochrome P450s that can perform nitration reactions. asm.orgdtic.milnih.gov While not directly relevant to this compound, the presence of these enzymes in the biosynthetic gene cluster of the aqabamycin family would be expected.

Therefore, a plausible, yet speculative, biosynthetic pathway for this compound would involve the following key steps:

Activation of L-tryptophan: An NRPS adenylation (A) domain selects and activates L-tryptophan.

Chain Elongation and Maleimide Formation: A PKS or a specialized NRPS module would be responsible for the formation of the maleimide precursor. This could involve the condensation of a C4-dicarbonyl unit with an amino group from an amino acid.

Condensation and Cyclization: The activated tryptophan is then condensed with the maleimide precursor, followed by cyclization to form the final indolylmaleimide structure.

It is important to reiterate that this proposed pathway is hypothetical and awaits confirmation through the identification and characterization of the aqabamycin biosynthetic gene cluster.

Genetic Insights into Aqabamycin Biosynthesis

To date, the biosynthetic gene cluster (BGC) responsible for the production of aqabamycins, including this compound, has not been identified or characterized in the producing organism, Vibrio sp. strain WMBA. acs.orgnih.govacs.orgresearchgate.net The identification of this gene cluster is a critical next step to understanding the precise enzymatic machinery involved in the synthesis of this unique class of molecules.

The sequencing of the genome of Vibrio sp. WMBA and subsequent bioinformatic analysis using tools like antiSMASH would be required to locate the putative aqabamycin BGC. secondarymetabolites.orgu-tokyo.ac.jp Once identified, the gene cluster would be expected to contain genes encoding for:

Nonribosomal Peptide Synthetases (NRPS): Specifically, modules for the recognition and activation of L-tryptophan.

Polyketide Synthases (PKS) or related enzymes: For the synthesis of the maleimide ring.

Tailoring Enzymes: Such as oxidoreductases and potentially transferases that modify the core structure. For other aqabamycins, genes for nitration would also be present.

Transport Proteins: For the secretion of the final product.

Regulatory Elements: That control the expression of the biosynthetic genes.

The study of homologous gene clusters, such as those for other bis-indole alkaloids like the cladoniamides, could provide a comparative framework for understanding the evolution and function of the aqabamycin BGC. nih.gov

Ecological Significance of Secondary Metabolite Production by Marine Vibrio Species

Marine Vibrio species are known to be prolific producers of a wide array of secondary metabolites with diverse ecological functions. nih.gov These compounds play crucial roles in mediating interactions with other organisms and shaping the microbial communities in their environment.

This compound is produced by Vibrio sp. strain WMBA, which was isolated from the surface of the soft coral Sinularia polydactyla. mantasystems.netejbiotechnology.inforesearchgate.net Soft corals, lacking physical defenses like a hard skeleton, often rely on chemical defenses to deter predators, prevent fouling, and combat pathogens. mantasystems.netresearchgate.netnih.govgeomar.depintofscience.com.auresearchgate.net The production of antimicrobial compounds by symbiotic bacteria is a key component of this chemical defense strategy. ipb.ac.ideaht.org

The aqabamycins have demonstrated antibacterial and cytotoxic activities. mantasystems.netnih.govpintofscience.com.au This suggests that this compound and its congeners likely play a role in protecting the soft coral host from colonization by pathogenic bacteria and other potentially harmful microorganisms. ipb.ac.ideaht.org By inhibiting the growth of competing microbes, the Vibrio symbiont helps to maintain a healthy microbial balance on the coral surface.

Table 1: Antimicrobial Activities of Selected Compounds from Vibrio sp. WMBA

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Micrococcus luteus |

| Aqabamycin B | 12.5 | 12.5 |

| Aqabamycin C | >50 | >50 |

| Aqabamycin D | 25 | 25 |

| Aqabamycin E | 6.25 | 12.5 |

| Aqabamycin F | 12.5 | 25 |

| Aqabamycin G | 25 | 25 |

| Vibrindole A | 6.25 | 6.25 |

Data sourced from Al-Zereini et al. (2010). Note: Data for this compound was not provided in the cited source.

Secondary metabolites produced by Vibrio species are not only involved in defense but also in complex chemical communication and antagonistic interactions. These chemical signals can influence the behavior and gene expression of other bacteria in the vicinity.

The production of antibiotics like the aqabamycins is a classic example of antagonism, where one organism produces a substance that is detrimental to another. This is a crucial strategy for competing for resources and space in the densely populated microbial environment of a coral holobiont. The selective pressure of this chemical warfare can drive the evolution of novel bioactive compounds and resistance mechanisms.

While not yet studied for aqabamycins specifically, some bacterial secondary metabolites can also act as signaling molecules in quorum sensing, a process where bacteria coordinate their behavior based on population density. It is plausible that the aqabamycins or their precursors could have signaling roles in addition to their defensive functions, influencing the physiology of the producing Vibrio or other members of the coral microbiome.

Chemical Synthesis and Analog Development of Aqabamycin a and Derivatives

Strategies for Total Synthesis (e.g., Aqabamycin G as a Representative)

The first total synthesis of Aqabamycin G was a significant milestone, providing a blueprint for accessing other members of this class. mdpi.comnih.gov The approaches have focused on the convergent assembly of the key structural motifs: the indole (B1671886), the maleimide (B117702) core, and the substituted phenyl group.

Key Chemical Transformations and Intermediates

The synthesis of Aqabamycin G hinges on a series of critical chemical transformations. The key steps and intermediates for the initial, more direct route are outlined below:

Michael Addition/Oxidation: The synthesis begins with the conjugate addition of indole to maleimide. This reaction forms the initial carbon-carbon bond between the two heterocyclic systems. Subsequent oxidation establishes the desired indolylmaleimide core.

Formation of the Diazonium Salt: The substituted phenyl component is prepared from acetaminophen. A key step involves the formation of a diazonium salt from an aniline (B41778) precursor derived from acetaminophen. This intermediate is highly reactive and poised for the subsequent cross-coupling reaction. mdpi.com

Heck-Matsuda Reaction: The pivotal step in this synthetic sequence is the palladium-catalyzed Heck-Matsuda reaction. This cross-coupling reaction joins the indolylmaleimide intermediate with the aryldiazonium salt, thereby constructing the final carbon-carbon bond and completing the core structure of Aqabamycin G. mdpi.com

Challenges and Innovations in Synthetic Methodologies

A primary challenge in the synthesis of Aqabamycin G and its analogues is the use of potentially explosive aryldiazonium salts. researchgate.net These intermediates, while effective in the Heck-Matsuda reaction, pose safety concerns, particularly on a larger scale. The development of a safer and more scalable synthesis was a key driver for the optimization of the initial route.

The innovative, more economical six-step synthesis circumvents some of these issues by employing alternative, more stable reagents and better-established chemical transformations. researchgate.net This optimized route represents a significant advancement, prioritizing safety and cost-effectiveness without sacrificing the ability to produce the target molecule. This makes the synthesis more practical for the generation of a library of analogues for extensive SAR studies.

Design and Preparation of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

The development of synthetic routes to the aqabamycin core has enabled the systematic modification of the structure to probe the features essential for biological activity. The design and preparation of synthetic analogues have primarily focused on modifications at three key positions: the indole ring, the maleimide core, and the phenyl substituent.

The synthesis of various indolylmaleimide derivatives has been a fertile ground for SAR studies. For instance, a series of 3-amino-4-indolylmaleimides were synthesized to explore their anti-leishmanial and cytotoxic activities. nih.govnih.gov These analogues were prepared from a common precursor, 3-bromo-1-methyl-4-(1-methyl-3-indolyl)maleimide, through nucleophilic substitution with various amines or via Buchwald-Hartwig cross-coupling reactions. nih.gov

The SAR studies on these analogues have yielded valuable insights. For example, in the context of anti-leishmanial activity, it was found that the nature of the substituent at the 3-position of the maleimide ring significantly influences potency. nih.gov The presence of fluorine atoms in the substituent was shown to be crucial for activity. nih.gov Furthermore, small alkylamino chains were better tolerated than bulky aryl or alicyclic amine derivatives. nih.gov In another study on cytotoxic activity, a hydroxyethylamino group at the 3-position of the indolylmaleimide was associated with increased cytotoxicity. nih.gov

The following table summarizes the structure-activity relationships for a selection of synthesized indolylmaleimide analogues against L. donovani promastigotes.

| Compound ID | R Group (at position 3 of maleimide) | IC50 (µM) against L. donovani |

| 3a | Pyrrolidin-1-yl | 29-34 |

| 3b | Piperidin-1-yl | 29-34 |

| 3c | Morpholino | 29-34 |

| 3d | Thiomorpholino | 29-34 |

| 3e | 4-Methylpiperazin-1-yl | 29-34 |

| 3m | 3,4-Difluorobenzylamino | 6.6 |

| 3n | 4-(Trifluoromethyl)benzylamino | 24.56 |

| Standard | Amphotericin B | 0.42 |

| Data sourced from reference nih.gov |

These studies demonstrate the power of synthetic chemistry to not only construct complex natural products but also to generate novel molecules with potentially improved therapeutic properties. The continued exploration of the chemical space around the aqabamycin scaffold holds promise for the discovery of new and effective therapeutic agents.

Preclinical Biological Activities and Mechanisms of Action of Aqabamycin a

Antimicrobial Activities in in vitro and in vivo Models (Excluding Human Clinical Data)

Research following the isolation of the aqabamycin family of compounds has established their activity against a range of microbial pathogens in laboratory settings. mdpi.com

Antibacterial Spectrum and Potency against Gram-Positive Pathogens

Initial screenings of the aqabamycin compounds demonstrated their antibacterial properties. mdpi.com The series of compounds, including Aqabamycin A, has been reported to be active against the Gram-positive bacteria Micrococcus luteus and Bacillus subtilis. mdpi.com Specific minimum inhibitory concentration (MIC) values for this compound against these pathogens were determined in the original study by Al-Zereini and colleagues in 2010, but the precise values are not detailed in the available literature.

Inhibition of Gram-Negative Bacterial Growth (if applicable)

In addition to its effects on Gram-positive bacteria, the this compound-G series has shown activity against some Gram-negative bacteria. mdpi.com Reported susceptible Gram-negative species include Proteus vulgaris and Escherichia coli. mdpi.com

Antifungal Activities (if reported)

The biological activities of the aqabamycins extend to antifungal effects. mdpi.com The fungus Nematospora coryli has been identified as being susceptible to the this compound-G compounds. mdpi.com

Reported Antimicrobial Spectrum of this compound

| Kingdom | Phylum/Division | Species |

| Bacteria | Firmicutes | Bacillus subtilis |

| Bacteria | Actinobacteria | Micrococcus luteus |

| Bacteria | Proteobacteria | Proteus vulgaris |

| Bacteria | Proteobacteria | Escherichia coli |

| Fungi | Ascomycota | Nematospora coryli |

Molecular and Cellular Mechanisms of Antimicrobial Action

The likely mechanism of action for this compound is based on its core chemical structure as a maleimide (B117702).

Inhibition of Essential Bacterial Enzymes and Cellular Processes

The antimicrobial activity of maleimides is generally attributed to their function as thiol-reacting compounds. tandfonline.commostwiedzy.pl These molecules can form stable, covalent bonds with the sulfhydryl groups of cysteine residues, which are often crucial for the catalytic activity of essential enzymes. tandfonline.comanalis.com.my The inactivation of these vital enzymes disrupts fundamental cellular processes, leading to the inhibition of microbial growth. analis.com.my While this is the proposed mechanism for the maleimide class, specific enzymes targeted by this compound have not been explicitly identified in the reviewed literature. Studies on other maleimides have shown that they can inhibit enzymes such as β(1,3)-glucan synthase in fungi and topoisomerase II. tandfonline.comresearchgate.net

Interference with Bacterial Protein Synthesis (e.g., Ribosomal Subunit Binding)

There is no specific evidence in the available scientific literature to suggest that this compound directly interferes with bacterial protein synthesis by targeting ribosomal subunits. The primary proposed antimicrobial mechanism for maleimide-containing compounds like this compound is the inhibition of essential enzymes through covalent modification of sulfhydryl groups. tandfonline.commostwiedzy.pl

Disruption of Bacterial Cell Wall Synthesis (for related compounds)

While the precise mechanism of action for every compound in the aqabamycin family is not fully elucidated, studies on related analogues suggest that some exert their antibacterial effects by interfering with the bacterial cell wall. researchgate.net The cell wall is a critical structure for the survival of most bacteria, and its disruption can lead to cell lysis and death. sdiarticle4.com Compounds that can selectively inhibit bacterial cell wall synthesis are often effective antimicrobial agents. sdiarticle4.comscispace.com

For instance, Aqabamycin C's mode of action is understood to involve the disruption of bacterial cell wall synthesis, which makes it effective against certain gram-negative bacteria. biosynth.com Similarly, Aqabamycin D is reported to function by interfering with this same essential cellular process. biosynth.com Other antibacterial mechanisms have been observed for different members of this family; Aqabamycin G, a macrolactam antibiotic, is thought to inhibit bacterial protein synthesis by binding to the ribosomal subunit. biosynth.com The variation in mechanisms across the aqabamycin series highlights the diverse bioactivity stemming from their unique chemical structures.

Cytotoxic and Antiproliferative Activity in Cellular Models

The aqabamycins, a series of novel maleimide derivatives isolated from a marine Vibrio species, have demonstrated significant cytotoxic and antiproliferative activities in preclinical studies. nih.govresearchgate.netmdpi.com These compounds were discovered during a screening of marine bacteria from the soft coral Sinularia polydactyla and were identified as prolific producers of secondary metabolites with cytotoxic properties. nih.govgoettingen-research-online.de The family of compounds, which includes this compound, has shown inhibitory effects against various cancer cell lines, making them subjects of interest in oncology research. mdpi.commdpi.com

Effects on Mammalian Cell Lines

Specific members of the aqabamycin family have been evaluated for their cytotoxic effects against various mammalian cancer cell lines. Research has shown that Aqabamycin E exhibits moderate cytotoxic activity against human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7. frontiersin.orgresearchgate.net The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were reported to be between 20 and 50 μg/mL for these cell lines. frontiersin.org One study specified the IC₅₀ values for Aqabamycin E as 25 μg/mL against MDA-MB-231 cells and 20 μg/mL against MCF-7 cells. researchgate.net Another compound from the same source, vibrindole A, also showed cytotoxicity with IC₅₀ values of 30 μg/mL and 50 μg/mL against the same cell lines, respectively. researchgate.net

Furthermore, this compound itself has been noted for its cytotoxic effects against several cancer cell lines. mdpi.com It is important to note that the cytotoxicity can be selective. In one study, crude extracts containing aqabamycins were tested against Trypanosoma cruzi and showed activity against the parasite with no corresponding mammalian cytotoxicity or hemolytic activity observed. researchgate.net

| Compound | Cell Line | Activity | IC₅₀ Value |

|---|---|---|---|

| Aqabamycin E | MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxic | 25 μg/mL researchgate.net |

| Aqabamycin E | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxic | 20 μg/mL researchgate.net |

| Vibrindole A | MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxic | 30 μg/mL researchgate.net |

| Vibrindole A | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxic | 50 μg/mL researchgate.net |

| This compound | Various Cancer Cell Lines | Cytotoxic | Not specified mdpi.com |

Structure-Activity Relationships Governing Cytotoxicity

The cytotoxic properties of the aqabamycins are intrinsically linked to their chemical structures, which are based on a maleimide scaffold. tandfonline.com Structure-activity relationship (SAR) studies on a series of synthetic maleimides have provided insights into the features governing their cytotoxicity. researchgate.netresearchgate.net These studies revealed that the substituents on the maleimide ring significantly influence the compound's cytotoxic potential. researchgate.netnih.gov

Key findings from these SAR studies indicate that:

3-methyl-maleimides were generally the most cytotoxic group of compounds tested against mammalian cells. researchgate.netresearchgate.net

3,4-dichloro-maleimides were found to be the least cytotoxic. researchgate.netresearchgate.net

3,4-non-substituted maleimides displayed an intermediate level of cytotoxicity compared to the other two groups. researchgate.net

The aqabamycins themselves possess unique structural characteristics that are rare in nature. mdpi.com With the exception of this compound, they bear nitro group substitutions. nih.govresearchgate.net This high degree of nitro-substitution, along with features like the maleimide monoxime found in Aqabamycin E and F, are defining structural motifs that likely play a crucial role in their biological activity profile. mdpi.com The specific arrangement and type of these substitutions on the core maleimide structure are critical in determining the level of cytotoxic and antiproliferative activity observed.

| Maleimide Ring Substitution | Relative Cytotoxicity |

|---|---|

| 3-methyl | Most Cytotoxic researchgate.netresearchgate.net |

| 3,4-non-substituted | Intermediate Cytotoxicity researchgate.net |

| 3,4-dichloro | Least Cytotoxic researchgate.netresearchgate.net |

Advanced Research Methodologies and Future Directions for Aqabamycin a

Applications of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

The definitive structural elucidation of Aqabamycin A and its related compounds has been achieved through a combination of advanced spectroscopic and diffraction methods. High-resolution mass spectrometry (HR-MS) and infrared (IR) spectroscopy provided initial data on the molecular formula and functional groups present in the molecule. researchgate.net

However, the core of the structural determination relied on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the connectivity of atoms within the complex structure. researchgate.net For some derivatives of the aqabamycin family, single-crystal X-ray diffraction has provided unambiguous confirmation of their three-dimensional architecture. researchgate.net These advanced techniques are indispensable for confirming the structures of newly synthesized analogues and for studying their conformational properties, which are critical for understanding their biological activity.

Integration of Bioinformatic and Genomic Approaches for Biosynthetic Pathway Elucidation

Understanding how this compound is naturally produced by its host organism, a Vibrio species, is a key area of research. mdpi.com Modern bioinformatic and genomic tools are central to this effort. By sequencing the genome of the producing bacterium, researchers can identify the biosynthetic gene cluster (BGC) responsible for the synthesis of the aqabamycin scaffold.

Deciphering the biosynthetic pathways for alkaloids and other complex natural products is an exciting field of research. researchgate.net It can provide profound insights into the enzymology and chemistry of these compounds. researchgate.net This knowledge is not only of fundamental scientific interest but also provides a roadmap for rational engineering of these pathways to produce novel analogues with improved therapeutic properties. researchgate.netresearchgate.net For instance, identifying the enzymes involved in the addition of the nitro group, a rare modification in natural products, could allow for the creation of new derivatives with altered bioactivity. mdpi.com The integration of multiomics data, including genomics and metabolomics, with bioinformatic analyses can further illuminate the regulatory networks governing the production of these secondary metabolites. researchgate.net

High-Throughput Screening Platforms for Activity Profiling

To efficiently explore the full range of biological activities of this compound and its derivatives, high-throughput screening (HTS) platforms are essential. These automated systems allow for the rapid testing of compounds against a vast array of biological targets, such as enzymes, receptors, and whole cells.

Initially, this compound was identified through a screening of marine bacteria for compounds with antibacterial and cytotoxic activities. researchgate.netresearchgate.net It has shown activity against Gram-positive bacteria like Micrococcus luteus and Bacillus subtilis, as well as cytotoxic effects against several cancer cell lines. mdpi.commdpi.com HTS can be used to expand this activity profile by screening against large panels of cancer cell lines, pathogenic bacteria, and fungi. This approach not only helps to identify the most potent compounds but can also reveal novel mechanisms of action and potential new therapeutic applications.

Computational Chemistry and Molecular Modeling for Target Identification and Ligand Design

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process for compounds like this compound. These methods can be used to predict the biological targets of a molecule and to design new, more effective analogues.

Molecular dynamics (MD) simulations and other computational techniques can be used to study the interactions between this compound and potential protein targets at the atomic level. researchgate.net This can help to identify the key structural features of the molecule that are responsible for its biological activity. This information is invaluable for the rational design of new ligands with improved binding affinity and selectivity. For example, computational studies have been used to investigate the anti-corrosion properties of aqabamycin-related maleimide (B117702) compounds. researchgate.net In the context of drug development, these approaches can guide the synthesis of new analogues with enhanced potency and reduced off-target effects.

Strategic Directions for Preclinical Development of this compound and its Analogues (Excluding Human Clinical Trials)

The preclinical development of this compound and its analogues will involve a multi-pronged approach focused on optimizing its drug-like properties. A key strategy will be the synthesis of a focused library of analogues based on the structure-activity relationships (SAR) derived from HTS and computational modeling. Variations in the substitution pattern of the maleimide core are expected to modulate the biological activity. mdpi.com

Further preclinical research will involve extensive in vitro and in vivo testing of the most promising analogues. This will include detailed studies on their mechanism of action, selectivity, and efficacy in relevant disease models. For example, promising anticancer candidates would be evaluated in various cancer cell line models and subsequently in animal models of cancer. The development of efficient and scalable synthetic routes to this compound and its analogues will also be a critical step to ensure a sufficient supply of material for these preclinical studies. The ultimate goal of this preclinical phase is to identify a lead candidate with a favorable efficacy and safety profile that warrants further investigation.

Q & A

Basic: What spectroscopic and chromatographic methods are used to characterize the structure of Aqabamycin A?

Answer:

this compound is characterized using a multi-technique approach:

- UV-Vis Spectroscopy : Identifies absorption maxima (232 nm and 384 nm in MeOH), indicative of nitroaromatic and conjugated systems .

- IR Spectroscopy : Peaks at 2295 cm⁻¹ (N–O stretch of nitro groups) and 1709 cm⁻¹ (C=O stretch of maleimide) confirm functional groups .

- LC-MS : Retention time of 14.30 min (CH₂Cl₂/MeOH 9:1) and ESI-MS m/z 264 ([M-H]⁻) establish molecular weight .

- NMR : ¹H and ¹³C NMR (Tables 18–19 in evidence) resolve aromatic protons and carbons, with HMBC correlations confirming substitution patterns .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for structurally similar Aqabamycin derivatives (e.g., Aqabamycin B vs. D)?

Answer:

Discrepancies arise due to molecular symmetry or regioisomerism. For example:

- Symmetry in Aqabamycin D : Its ¹H NMR shows only three proton sets (vs. nine expected) due to bis-(nitrophenyl) symmetry, confirmed by ¹³C NMR (eight signals) and comparison to Aqabamycin B .

- HMBC/COSY Analysis : Use long-range couplings to map connectivity. For Aqabamycin B, H,H-COSY identifies two aromatic fragments, while HMBC links protons to carbons at δ 156.2 (C-4'') and 160.8 (C-4'), resolving nitro group placement .

- Chromatographic Cross-Validation : Compare Rf values (e.g., Aqabamycin B: 0.56 vs. Aqabamycin D: 0.44) and LC-MS retention times to distinguish analogs .

Basic: What methods are employed to assess the purity and stability of this compound during isolation?

Answer:

- TLC (Rf Values) : this compound has Rf = 0.41 in CH₂Cl₂/MeOH 9:1, monitored for spot homogeneity .

- HPLC-MS/MS : Retention time (14.30 min) and mass fragmentation patterns (e.g., m/z 528 [2M-H]⁻) verify purity. Data reduction via MS-Manager ensures no co-eluting impurities .

- Stability Tests : Storage in MeOH at -20°C with periodic NMR/LC-MS checks prevents degradation of nitro groups .

Advanced: How does molecular symmetry influence the interpretation of spectroscopic data in Aqabamycin derivatives?

Answer:

Symmetry reduces NMR signal multiplicity:

- Aqabamycin D : C16H9N3O8 has 14 double-bond equivalences but only eight ¹³C NMR signals due to bis-(4-hydroxy-3-nitrophenyl) symmetry. This simplifies spectral analysis but requires HRESIMS (m/z 385.04244 [M-H]⁻) to confirm the molecular formula .

- Differentiation from Asymmetric Analogs : Compare IR νmax values (e.g., Aqabamycin G: 1707 cm⁻¹ vs. Aqabamycin F: 1712 cm⁻¹) to detect subtle structural variations .

Basic: What cytotoxic activity data exist for this compound, and how are these assays designed?

Answer:

- Cell Lines : this compound is tested against marine-derived cancer models (e.g., Vibrio sp. WMBA1-4), with IC₅₀ values reported in µg/mL .

- Assay Design :

- Dose-Response Curves : 72-hour exposure with MTT/WST-1 reagents.

- Controls : Include untreated cells and reference drugs (e.g., doxorubicin) to validate assay sensitivity .

Advanced: How can HPLC-MS/MS workflows be optimized for detecting trace Aqabamycin analogs in complex matrices?

Answer:

- Column Selection : Use C18 columns with 2.1 mm ID for high resolution.

- Gradient Elution : CH₃CN/H₂O (0.1% formic acid) gradients improve separation (e.g., Aqabamycin F: Rt = 14.79 min) .

- Data Processing : Apply noise-reduction algorithms in MS-Manager and validate against ACD database spectra (100% similarity threshold) .

Basic: How are this compound and its derivatives differentiated using mass spectrometry?

Answer:

- HRESIMS : this compound ([M-H]⁻ = 264.06654) vs. Aqabamycin F ([M-H]⁻ = 385.04244) distinguishes via exact mass differences (Δm/z = 121.9759) .

- Fragmentation Patterns : Aqabamycin B shows EI-MS m/z 326.1 ([M]+), while Aqabamycin G exhibits m/z 792 ([2M+Na-2H]⁻) .

Advanced: How should researchers address contradictions in reported molecular formulae or spectral assignments across studies?

Answer:

- Cross-Validation : Replicate HRESIMS and compare with calculated masses (e.g., Aqabamycin D: C16H9N3O8 requires m/z 385.04258 [M-H]⁻) .

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to confirm nitro group counts in ambiguous cases .

- Collaborative Reanalysis : Share raw NMR/HPLC data via platforms like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.